H-Bond Donor Count: Zero-HBD N,N-Dimethylacetamide Differentiates from N-Methyl and N-Ethyl Congeners (HBD = 1)
The target compound bears an N,N-dimethylacetamide side chain that lacks any hydrogen bond donor (HBD = 0). Its closest commercially available congeners—2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide (CAS 1422133-34-3) and N-ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide (CAS 1422136-70-6)—each retain a secondary amide NH and therefore possess HBD = 1 [1]. This difference is quantitatively meaningful for CNS drug discovery programs: each hydrogen bond donor removed from a molecule correlates with an approximately 10-fold improvement in passive membrane permeability, and the total HBD count is a stronger predictor of oral bioavailability than molecular weight or logP alone [2].
| Evidence Dimension | Hydrogen bond donor (HBD) count and implications for passive membrane permeability |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amide, no NH/OH); computed tPSA = 33.20 Ų; clogP = 3.19 |
| Comparator Or Baseline | N-Methyl analog (CAS 1422133-34-3): HBD = 1; N-Ethyl analog (CAS 1422136-70-6): HBD = 1. Lipinski permeability model: each HBD approximately reduces permeability by one log unit. |
| Quantified Difference | Target HBD = 0 vs. comparator HBD = 1; predicted ~10-fold higher passive permeability for the target compound, all other factors being equal. |
| Conditions | Computed property comparison using SilDrug ECBD data (target) and structural inference for comparators; permeability prediction based on Lipinski et al. (2001) heuristics. |
Why This Matters
In CNS lead optimization, reducing HBD count from 1 to 0 is one of the most reliable medicinal chemistry strategies to improve brain penetration; procurement decisions for a CNS screening library should prioritize the zero-HBD candidate.
- [1] EOS38696 computed properties. SilDrug ECBD. 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-dimethylacetamide: clogP 3.19, tPSA 33.20, HBD 0. Comparators: N-methyl analog CAS 1422133-34-3 (C16H21FN2O, MW 276.36); N-ethyl analog CAS 1422136-70-6 (C17H23FN2O, MW 290.38). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. View Source
